molecular formula C17H15ClF3NO2 B2571749 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide CAS No. 1788559-11-4

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2571749
CAS RN: 1788559-11-4
M. Wt: 357.76
InChI Key: TVXWCZSYYFCLQC-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as ML277, is a small molecule compound that has been extensively studied in recent years due to its potential therapeutic applications. It was initially identified as a potent and selective activator of the KCNQ1 potassium channel, which is involved in regulating the electrical activity of heart cells. ML277 has since been investigated for its effects on other ion channels and has shown promise as a potential treatment for a variety of conditions, including cardiac arrhythmias, epilepsy, and neuropathic pain.

Scientific Research Applications

New Supramolecular Packing Motifs

Research on supramolecular structures, such as the study by Lightfoot, Mair, Pritchard, and Warren (1999), highlights the potential for compounds with similar structural features to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide in forming novel organizational motifs. These structures are relevant for developing new materials with specific physical properties, such as those found in columnar liquid crystals (Lightfoot et al., 1999).

Antipathogenic Activity of New Thiourea Derivatives

Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized a number of acylthioureas showing significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests that structural analogs of the compound could be explored for antibacterial and antibiofilm applications (Limban et al., 2011).

Catalytic Activation for Chemical Synthesis

The work by Reddy, Revathi, Reddy, and Yadav (2011) on the regioselective ortho-acetoxylation/methoxylation of N-(2-benzoylphenyl)benzamides via substrate-directed C–H activation demonstrates the relevance of similar compounds in synthetic chemistry. These methodologies could facilitate the synthesis of complex molecules, including potential pharmaceuticals (Reddy et al., 2011).

Synthesis and Characterization of Complexes

Research involving the synthesis and structural characterization of complexes, as demonstrated by O’Neil, Wilson, and Katzenellenbogen (1994), provides insight into the potential for compounds with related structures to form complex coordination compounds. These findings have implications for material science and catalysis (O’Neil et al., 1994).

Chlorination and Aromatic Compound Synthesis

Yang, Cao, Cheng, Sun, and Ma (2020) explored the chlorination of N-[2-aryl-1-(1-piperidinylcarbonyl)ethenyl]arenecarboxamides, developing a method for synthesizing chlorinated aromatic compounds. This research underscores the importance of such compounds in the synthesis of chemically modified aromatics with potential applications in various industries (Yang et al., 2020).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c1-24-15(12-7-3-5-9-14(12)18)10-22-16(23)11-6-2-4-8-13(11)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXWCZSYYFCLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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